An In-depth Technical Guide to the Chemical Properties of 2,2',4'-Tetrachloroacetophenone
An In-depth Technical Guide to the Chemical Properties of 2,2',4'-Tetrachloroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2',4'-Tetrachloroacetophenone, also known as 2,4-dichlorophenacyl chloride, is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of various organic compounds. Its molecular structure, characterized by a dichlorinated phenyl ring attached to a chloroacetyl group, imparts a unique reactivity profile that is leveraged in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral data of 2,2',4'-tetrachloroacetophenone, with a focus on its application in drug development.
Chemical and Physical Properties
2,2',4'-Tetrachloroacetophenone is an off-white to yellowish crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4252-78-2 | [1] |
| Molecular Formula | C₈H₅Cl₃O | [1] |
| Molecular Weight | 223.48 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder/solid | [1] |
| Melting Point | 47-54 °C | [1] |
| Boiling Point | 130-135 °C at 4 mmHg | [1] |
| Density | 1.312 g/cm³ | [1] |
| Solubility | Insoluble in water | [1][2] |
| Flash Point | > 110 °C (> 230 °F) | [2] |
| InChI | InChI=1S/C8H5Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | [2] |
| InChIKey | VYWPPRLJNVHPEU-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)CCl | [2] |
| Synonyms | 2,4-Dichlorophenacyl chloride, α,2,4-Trichloroacetophenone, Ethanone, 2-chloro-1-(2,4-dichlorophenyl)- | [2] |
Spectral Data
The structural elucidation of 2,2',4'-tetrachloroacetophenone is supported by various spectroscopic techniques.
| Spectroscopy | Data | Reference(s) |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of 222.9 [M+H]⁺ has been reported, which is consistent with the calculated molecular weight. | [3] |
| Infrared (IR) Spectroscopy | A characteristic absorption band for the carbonyl (C=O) stretch is expected in the region of 1685–1690 cm⁻¹. | |
| ¹H NMR Spectroscopy | Specific ¹H NMR data for 2,2',4'-tetrachloroacetophenone is not readily available in the reviewed literature. However, for the related compound 2',4'-dichloroacetophenone, the following signals have been reported in CDCl₃: δ 2.64 (s, 3H), 7.30-7.33 (q, 1H), 7.45 (d, J = 2.0 Hz, 1H), 7.54 (d, J = 8.5 Hz, 1H). | [4] |
| ¹³C NMR Spectroscopy | Specific ¹³C NMR data for 2,2',4'-tetrachloroacetophenone is not readily available. For 2',4'-dichloroacetophenone, the reported signals in CDCl₃ are: δ 30.6, 127.4, 130.5, 130.7, 132.5, 137.2, 137.7, 198.8. | [4] |
| UV-Vis Spectroscopy | UV-Vis spectra are available through specialized databases, though direct access may require a subscription. | [5] |
Synthesis
The most common and industrially applied method for the synthesis of 2,2',4'-tetrachloroacetophenone is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride.[6]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,3-Dichlorobenzene
-
Chloroacetyl chloride
-
Anhydrous aluminum trichloride
-
Dichloromethane (solvent)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
To a stirred solution of 1,3-dichlorobenzene in dichloromethane, add anhydrous aluminum trichloride in portions.
-
Cool the mixture and add chloroacetyl chloride dropwise, maintaining a controlled temperature.
-
After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by techniques such as TLC or GC.
-
Carefully quench the reaction by pouring the mixture into ice water.
-
Separate the organic layer and wash it sequentially with water and a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether, to yield 2,2',4'-tetrachloroacetophenone as a solid.[1]
A yield of approximately 86-93% has been reported for this synthesis.[1][3]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2,2',4'-tetrachloroacetophenone.
Chemical Reactivity and Applications
The reactivity of 2,2',4'-tetrachloroacetophenone is dominated by the presence of the α-chloro ketone functional group. The chlorine atom on the acetyl group is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is central to its primary application as a synthetic intermediate.
Nucleophilic Substitution Reactions
2,2',4'-Tetrachloroacetophenone readily undergoes nucleophilic substitution reactions at the α-carbon. This is the key step in the synthesis of several important antifungal agents.
5.1.1. Synthesis of Azole Antifungals:
-
Isoconazole: 2,2',4'-Tetrachloroacetophenone is a key reagent in the synthesis of the potent antifungal agent isoconazole.[1][7] The synthesis involves the reaction of 2,2',4'-tetrachloroacetophenone with imidazole, followed by reduction of the ketone and subsequent etherification.
-
Miconazole and Econazole: This compound is also a precursor in the synthesis of other imidazole-based antifungal drugs like miconazole and econazole.[8] The synthetic strategies are similar, involving the introduction of the imidazole moiety via nucleophilic substitution.
Reactivity with Bases and Oxidizers
As a general precaution, 2,2',4'-tetrachloroacetophenone is considered incompatible with strong bases and strong oxidizing agents.[1][2] Strong bases can promote elimination reactions or other undesired side reactions. Strong oxidizers can potentially react with the organic structure.
Logical Relationship of Reactivity
Caption: Reactivity of 2,2',4'-tetrachloroacetophenone.
Safety and Handling
2,2',4'-Tetrachloroacetophenone is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9] It is classified as toxic if swallowed and causes severe skin burns and eye damage.[10] It may also cause an allergic skin reaction and respiratory irritation.[10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves and protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.
In case of exposure, immediate medical attention is required. For detailed first-aid measures, consult the material safety data sheet (MSDS).
Conclusion
2,2',4'-Tetrachloroacetophenone is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly azole antifungal agents. Its well-defined synthesis and predictable reactivity make it an important building block for medicinal chemists and drug development professionals. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. While some detailed spectral data, such as ¹H and ¹³C NMR, are not widely published, the available information provides a solid foundation for its application in organic synthesis.
References
- 1. 2,2',4'-Trichloroacetophenone | 4252-78-2 [chemicalbook.com]
- 2. 2,2',4'-Trichloroacetophenone | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,2',4'-Trichloroacetophenone | 4252-78-2 | Benchchem [benchchem.com]
- 7. 2,4'-Dichloroacetophenone | C8H6Cl2O | CID 70298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Dichlorophenacyl chloride(4252-78-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 10. 2',4'-Dichloroacetophenone(2234-16-4) 13C NMR spectrum [chemicalbook.com]
